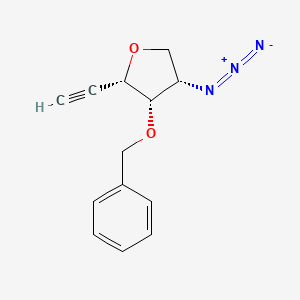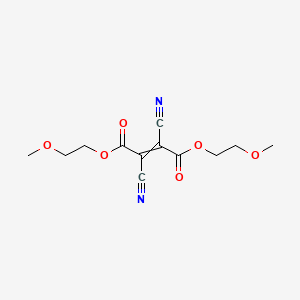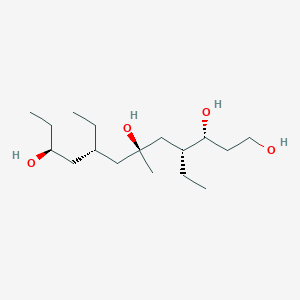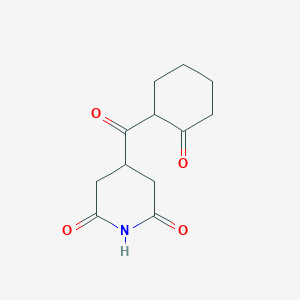
4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring fused with a cyclohexanone moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. It serves as a key intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione can be achieved through several methods. One common approach involves the Michael addition of acetates and acrylamides, followed by intramolecular nucleophilic substitution. This method uses potassium tert-butoxide as a promoter and can be performed under solvent-free conditions, providing good yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using readily available starting materials. The process typically includes the use of inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. The reaction conditions are optimized to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines and cyclohexanone derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including drugs for treating various diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor for other industrially important compounds
Mecanismo De Acción
The mechanism of action of 4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting different biochemical pathways. For example, it has been shown to reduce the expression of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression, making it useful for treating sickle cell disease and β-thalassemia .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine-2,6-dione: A closely related compound with similar structural features and applications.
Cyclohexanone derivatives: These compounds share the cyclohexanone moiety and exhibit similar reactivity.
Substituted piperidines: These compounds have various substituents on the piperidine ring, affecting their chemical and biological properties.
Uniqueness
4-(2-Oxocyclohexanecarbonyl)piperidine-2,6-dione is unique due to its specific combination of the piperidine and cyclohexanone moieties, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of complex molecules makes it particularly valuable in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
4-(2-oxocyclohexanecarbonyl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H15NO4/c14-9-4-2-1-3-8(9)12(17)7-5-10(15)13-11(16)6-7/h7-8H,1-6H2,(H,13,15,16) |
Clave InChI |
IFBWJMGATCBYRK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C(=O)C2CC(=O)NC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)
![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)

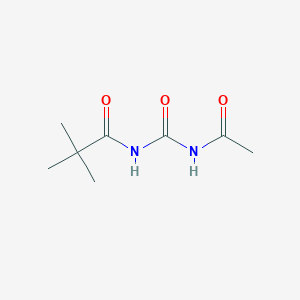

amino}methyl)phenol](/img/structure/B14200441.png)


![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
